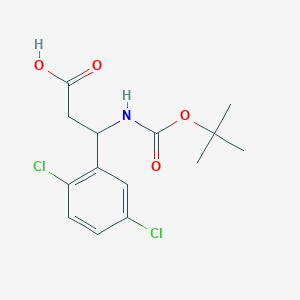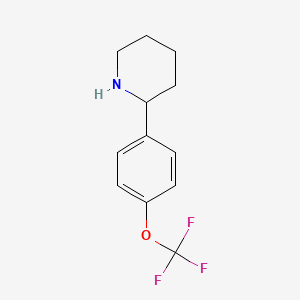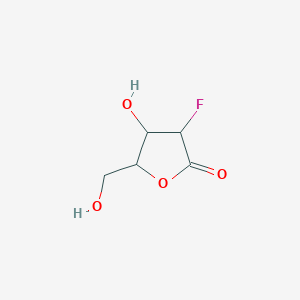![molecular formula C17H23N3O3 B12091527 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both an adamantyl group and an imidazole ring. The adamantyl group is a bulky, rigid structure derived from adamantane, while the imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms. This combination of structures imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: Adamantane is reacted with a suitable acylating agent to form the adamantylcarbonyl intermediate.
Coupling with Imidazole Derivative: The adamantylcarbonyl intermediate is then coupled with an imidazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced adamantyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
類似化合物との比較
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring and have antimicrobial properties.
Adamantyl Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group and are used as antiviral agents.
Uniqueness
The combination of the adamantyl group and the imidazole ring in this compound imparts unique chemical and biological properties that are not found in other compounds with only one of these groups. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-(adamantane-1-carbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H23N3O3/c21-15(22)14(4-13-8-18-9-19-13)20-16(23)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12,14H,1-7H2,(H,18,19)(H,20,23)(H,21,22) |
InChIキー |
IVTNWTBHDBDPGC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CN=CN4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)








![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
](/img/structure/B12091507.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)


